2-(1-Aminoethyl)benzonitrile
Overview
Description
2-(1-Aminoethyl)benzonitrile is an organic compound with the molecular formula C9H10N2 It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the aminoethyl group. One common method involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride, which acts as a co-solvent, catalyst, and phase separation agent .
Industrial Production Methods: Industrial production of benzonitriles often involves the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air. These methods are advantageous due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Aminoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a nitro group.
Reduction: Reduction reactions can convert the nitrile group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like halides or alkoxides are often employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(1-nitroethyl)benzonitrile.
Reduction: Formation of 2-(1-aminoethyl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminoethyl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, further modifying the activity of target molecules .
Comparison with Similar Compounds
- 2-(1-Aminoethyl)benzamide
- 2-(1-Aminoethyl)benzylamine
- 2-(1-Aminoethyl)benzoic acid
Comparison: 2-(1-Aminoethyl)benzonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it more versatile compared to similar compounds that may only contain one functional group .
Properties
IUPAC Name |
2-(1-aminoethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMNBLFPWQROHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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